molecular formula C5H10O2S B2703197 3-Mercaptopropyl acetate CAS No. 26473-61-0

3-Mercaptopropyl acetate

Cat. No.: B2703197
CAS No.: 26473-61-0
M. Wt: 134.19
InChI Key: FVSBSLZVZIYRRO-UHFFFAOYSA-N
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Description

3-Mercaptopropyl acetate is an organic compound with the molecular formula C5H10O2S. It is characterized by the presence of a mercapto group (-SH) and an acetate group (-COOCH3) attached to a three-carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Mercaptopropyl acetate can be synthesized through several methods. One common method involves the esterification of 3-mercaptopropionic acid with acetic anhydride or acetyl chloride. The reaction typically occurs under acidic conditions and may require a catalyst such as sulfuric acid to enhance the reaction rate.

Reaction:

HS-(CH2)2-COOH+(CH3CO)2OHS-(CH2)2-COOCH3+CH3COOH\text{HS-(CH2)2-COOH} + \text{(CH3CO)2O} \rightarrow \text{HS-(CH2)2-COOCH3} + \text{CH3COOH} HS-(CH2)2-COOH+(CH3CO)2O→HS-(CH2)2-COOCH3+CH3COOH

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Mercaptopropyl acetate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The acetate group can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Alcohols (R-CH2OH).

    Substitution: Various substituted esters or amides.

Scientific Research Applications

3-Mercaptopropyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the modification of biomolecules and as a probe for studying thiol-containing enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-mercaptopropyl acetate is primarily related to its thiol group (-SH). Thiol groups are known to interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds or thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and affect cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Mercaptopropionic acid: Similar structure but with a carboxylic acid group instead of an acetate group.

    3-Mercaptopropyltrimethoxysilane: Contains a trimethoxysilane group, making it useful for surface modification of materials.

    2-Mercaptoethanol: A shorter chain thiol with a hydroxyl group, commonly used as a reducing agent.

Uniqueness

3-Mercaptopropyl acetate is unique due to its combination of a mercapto group and an acetate group, which provides distinct reactivity and versatility in various chemical reactions. Its ability to undergo both oxidation and reduction reactions, as well as its use in diverse applications, sets it apart from similar compounds.

Properties

IUPAC Name

3-sulfanylpropyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-5(6)7-3-2-4-8/h8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSBSLZVZIYRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26473-61-0
Record name 3-MERCAPTOPROPYL ACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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